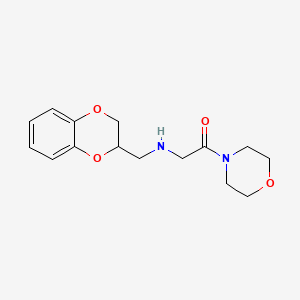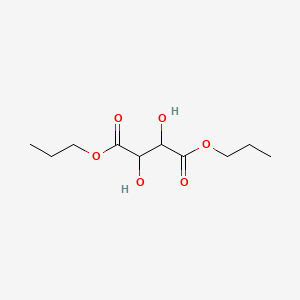![molecular formula C19H15BrNO+ B14161807 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium CAS No. 779320-22-8](/img/structure/B14161807.png)
1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium is a complex organic compound with the molecular formula C19H15Br2NO. This compound is characterized by the presence of a biphenyl group, a bromopyridinium moiety, and a keto group. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium typically involves several steps. One common method includes the reaction of biphenyl-4-carboxaldehyde with 3-bromopyridine in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetonitrile. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Análisis De Reacciones Químicas
1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the pyridinium ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases for substitution reactions.
Major Products: The major products depend on the type of reaction.
Aplicaciones Científicas De Investigación
1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .
Comparación Con Compuestos Similares
1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium can be compared with other similar compounds, such as:
- 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-2-bromopyridinium
- 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-4-tert-butylpyridinium bromide
- 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-cyanopyridinium bromide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific bromopyridinium moiety, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
779320-22-8 |
|---|---|
Fórmula molecular |
C19H15BrNO+ |
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
2-(3-bromopyridin-1-ium-1-yl)-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C19H15BrNO/c20-18-7-4-12-21(13-18)14-19(22)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-13H,14H2/q+1 |
Clave InChI |
XXLCOKWBGJHUPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


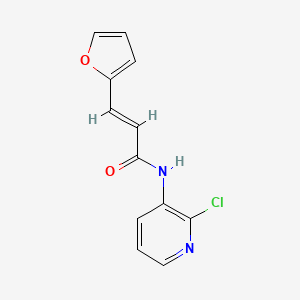
![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)
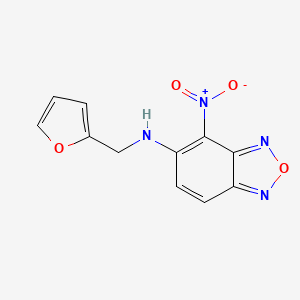

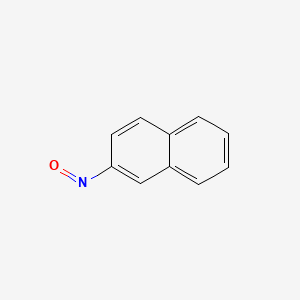
![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
![3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14161751.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
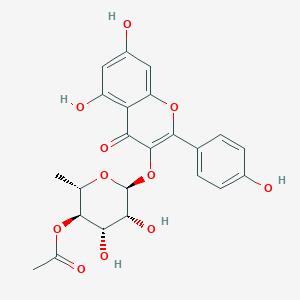
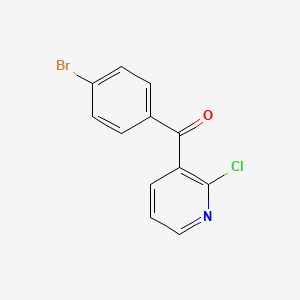
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)

